3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClFN3O2 and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence and Luminescence Applications
Quinoline derivatives, including structures similar to the specified compound, are widely studied for their fluorescent properties. They are utilized in biochemistry and medicine for studying various biological systems due to their efficiency as fluorophores. The ability to undergo specific interactions with biological molecules makes them valuable tools for fluorescence microscopy, tracing, and imaging applications to understand cellular and molecular mechanisms (Aleksanyan & Hambardzumyan, 2013). Additionally, certain quinoline derivatives have shown potential for luminescent or electroluminescent applications, suggesting their use in the development of new optical materials and devices (Danel et al., 2010).
Antioxidant and Antimicrobial Properties
The synthesis and study of quinoline derivatives also extend to exploring their potential antioxidant properties. These compounds are investigated for their ability to scavenge free radicals, offering prospects in developing treatments against oxidative stress-related diseases (Patel et al., 2022). Furthermore, quinoline derivatives have been evaluated for their antimicrobial activity, providing a basis for the development of new antibacterial and antifungal agents. This research direction is crucial in the fight against drug-resistant microbial strains, highlighting the therapeutic potential of these compounds (Hassan, 2013).
Pharmaceutical Research and Drug Design
Quinoline derivatives' unique chemical structures make them candidates for pharmaceutical research, particularly in drug design and development. Their interactions with biological targets, such as proteins and enzymes, are of significant interest. Studies have focused on understanding these interactions at a molecular level to design compounds with specific pharmacological activities, including anticancer properties (Abad et al., 2021).
Photovoltaic and Electronic Applications
Research on quinoline derivatives has also ventured into their photovoltaic and electronic properties, examining their potential in organic electronics and photodiode fabrication. These studies aim to develop new materials for electronic devices, exploring the electrical characteristics and performance of quinoline-based compounds in various applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
5-(4-chlorophenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-5-3-15(4-6-16)23-19-12-29(11-14-1-7-17(26)8-2-14)20-10-22-21(30-13-31-22)9-18(20)24(19)28-27-23/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZONIKVCBICTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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